molecular formula C17H16N4O2 B2887257 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide CAS No. 899990-57-9

4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide

Número de catálogo: B2887257
Número CAS: 899990-57-9
Peso molecular: 308.341
Clave InChI: ISUIABOIZNHIML-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

“4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide” is a chemical compound with the molecular formula C17H16N4O2 and a molecular weight of 308.341. It contains an indole ring, which is a common structure in many natural and synthetic compounds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives were synthesized based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization . Another study reported the synthesis and biological evaluation of six pairs of chiral ureidopropanamido derivatives .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the search results, similar compounds have been evaluated for their in vitro antiproliferative activities . These compounds were found to inhibit tubulin polymerization, a key process in cell division .

Aplicaciones Científicas De Investigación

Antihypertensive Agents

Research on ureidopiperidines, which are structurally related to benzamidopiperidines like indoramin, has shown that some derivatives exhibit potent antihypertensive properties. Although not directly mentioning 4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide, this study underscores the therapeutic potential of ureido derivatives in managing hypertension, highlighting the broader relevance of ureido compounds in medical research (Archibald et al., 1980).

Carbonic Anhydrase Inhibitors

A series of novel ureido benzenesulfonamides incorporating 1,3,5-triazine moieties were designed as potent inhibitors of carbonic anhydrase IX, a target for anticancer agents. These compounds, including derivatives of the structure of interest, showed significant potency against carbonic anhydrase IX, suggesting potential applications in developing new cancer therapies (Lolak et al., 2019).

Anticancer Activity

Further research into compounds structurally similar to this compound, such as those based on the sorafenib analogue, has revealed cytotoxic responses in various cancer cell lines. These studies indicate the potential of such compounds to induce mTOR-independent autophagy and apoptosis, offering insights into novel cancer treatment strategies (Wecksler et al., 2014).

Histone Deacetylase Inhibition

The discovery of N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide as an orally active histone deacetylase inhibitor showcases the role of benzamide derivatives in modulating gene expression. This particular compound selectively inhibits histone deacetylases involved in cancer cell proliferation, highlighting the utility of such molecules in epigenetic research and cancer therapy (Zhou et al., 2008).

Antineoplastic Activity

Research on 2-(4-methylbenzenesulphonamido)pentanedioic acid amide derivatives, while not directly mentioning the specific compound of interest, demonstrates the antineoplastic potential of benzamide derivatives. These compounds have shown encouraging activity against various cancer cell lines, suggesting the importance of the benzamide moiety in developing new cancer treatments (Dutta et al., 2015).

Direcciones Futuras

Indole-containing compounds, such as “4-(3-(1-methyl-1H-indol-3-yl)ureido)benzamide”, have diverse pharmacological activities and are a promising scaffold for the discovery and development of potential anti-tubercular agents . Future research could focus on exploring the potential of these compounds in various therapeutic applications, including cancer and tuberculosis treatment .

Propiedades

IUPAC Name

4-[(1-methylindol-3-yl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O2/c1-21-10-14(13-4-2-3-5-15(13)21)20-17(23)19-12-8-6-11(7-9-12)16(18)22/h2-10H,1H3,(H2,18,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISUIABOIZNHIML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.